molecular formula C6H10BNO3S B13552354 (2-Isopropoxythiazol-5-yl)boronic acid

(2-Isopropoxythiazol-5-yl)boronic acid

Cat. No.: B13552354
M. Wt: 187.03 g/mol
InChI Key: SPMITFRRHLLLHE-UHFFFAOYSA-N
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Description

(2-Isopropoxythiazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiazole ring substituted with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxythiazol-5-yl)boronic acid typically involves the borylation of a suitable thiazole precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves the dehydration of boric acid with alcohols to form borate esters, which are then hydrolyzed to yield the boronic acid . This method is scalable and allows for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropoxythiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Isopropoxythiazol-5-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Isopropoxythiazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, forming a stable complex that inhibits enzyme activity . The molecular targets and pathways involved include proteases and other enzymes with nucleophilic active sites.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid
  • Indolylboronic acid

Comparison

(2-Isopropoxythiazol-5-yl)boronic acid is unique due to its thiazole ring and isopropoxy substitution, which can impart different electronic and steric properties compared to simpler boronic acids like phenylboronic acid or methylboronic acid . These differences can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H10BNO3S

Molecular Weight

187.03 g/mol

IUPAC Name

(2-propan-2-yloxy-1,3-thiazol-5-yl)boronic acid

InChI

InChI=1S/C6H10BNO3S/c1-4(2)11-6-8-3-5(12-6)7(9)10/h3-4,9-10H,1-2H3

InChI Key

SPMITFRRHLLLHE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(S1)OC(C)C)(O)O

Origin of Product

United States

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